molecular formula C11H10Cl3N3O5 B14424786 (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate CAS No. 86944-34-5

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate

Cat. No.: B14424786
CAS No.: 86944-34-5
M. Wt: 370.6 g/mol
InChI Key: FOUXNXLDSJYTHV-UHFFFAOYSA-N
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Description

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate typically involves multi-step organic reactions. The starting materials may include acetamido pyrimidine derivatives and trichloropropanoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) 3,3,3-trichloropropanoate include other pyrimidine derivatives and trichloropropanoate esters.

Uniqueness

What sets this compound apart from its analogs is its specific structural features, such as the acetamido group and the trichloropropanoate ester moiety, which may confer unique reactivity and biological activity.

Properties

CAS No.

86944-34-5

Molecular Formula

C11H10Cl3N3O5

Molecular Weight

370.6 g/mol

IUPAC Name

[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxoethyl] 3,3,3-trichloropropanoate

InChI

InChI=1S/C11H10Cl3N3O5/c1-5(18)15-10-16-6(2-8(20)17-10)7(19)4-22-9(21)3-11(12,13)14/h2H,3-4H2,1H3,(H2,15,16,17,18,20)

InChI Key

FOUXNXLDSJYTHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C(=O)COC(=O)CC(Cl)(Cl)Cl

Origin of Product

United States

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